1-(3-Fluoro-4-methoxyphenyl)ethanamine, with the chemical formula C₉H₁₂FNO, is an aromatic amine featuring a fluorinated and methoxylated phenyl group. Its structure includes a three-carbon ethylamine chain attached to a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with a methoxy group. This unique substitution pattern contributes to its potential biological activity and interaction with various receptors in the body .
1-(3-Fluoro-4-methoxyphenyl)ethanamine, also known by its CAS number 105321-49-1, finds application in the field of proteomics research. Proteomics is the study of the entire set of proteins expressed by an organism, and this specific molecule serves as a biochemical tool.
Research suggests that 1-(3-Fluoro-4-methoxyphenyl)ethanamine might possess bioactive properties, making it a potential candidate for further investigation in drug discovery. However, it is crucial to note that further research is required to fully understand its potential therapeutic effects and mechanisms of action.
These reactions are essential for modifying the compound to explore its derivatives and analogs for enhanced biological activity .
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine generally involves several key steps:
Various synthetic routes have been documented, emphasizing stereoselectivity and yield optimization .
1-(3-Fluoro-4-methoxyphenyl)ethanamine has potential applications in:
These applications highlight its relevance in both therapeutic contexts and research environments .
Several compounds share structural similarities with 1-(3-Fluoro-4-methoxyphenyl)ethanamine. Below is a comparison highlighting their unique features:
Compound Name | Structural Features | Notable Differences |
---|---|---|
1-(3-Fluoro-4-methylphenyl)ethanamine | Methyl group instead of methoxy | Potentially different receptor interactions |
1-(4-Methoxyphenyl)ethanamine | Lacks fluorine substitution | May have different pharmacological effects |
1-(3-Trifluoromethyl-4-methoxyphenyl)ethanamine | Trifluoromethyl group instead of fluorine | Increased lipophilicity may alter activity |
These comparisons underscore the unique substitution patterns and their implications for biological activity, making 1-(3-Fluoro-4-methoxyphenyl)ethanamine a distinct entity among similar compounds .
The serotonergic receptor binding profile of 1-(3-Fluoro-4-methoxyphenyl)ethanamine demonstrates characteristic interactions across multiple serotonin receptor subtypes, with particular emphasis on the 5-hydroxytryptamine 2A family [1]. The compound exhibits structural features consistent with phenethylamine derivatives known to interact with serotonergic systems, including the presence of a fluorine atom and methoxy group that significantly influence receptor binding characteristics [5].
Research on fluorinated phenethylamine analogues indicates that aromatic fluorine substitution modulates the geometric, energetic, and electronic properties of neurotransmitter compounds [16]. The fluorination effects on 1-(3-Fluoro-4-methoxyphenyl)ethanamine are expected to enhance binding affinity through modified hydrogen bonding patterns and electronic distributions [16]. Studies demonstrate that fluorinated tryptamines and related compounds generally maintain substantial affinity at serotonin 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptor sites while showing altered functional activity profiles [11].
Receptor Subtype | Binding Affinity (Ki, nM) | Signal Transduction | Functional Response |
---|---|---|---|
5-HT2A | Moderate affinity expected (100-1000 nM range) | Gq/11 coupled, increases IP3/DAG | Partial to full agonist activity expected |
5-HT2B | Low to moderate affinity | Gq/11 coupled, increases IP3/DAG | Variable efficacy profile |
5-HT2C | Moderate affinity with selectivity variation | Gq/11 coupled, increases IP3/DAG | Potential for biased agonism |
5-HT1A | Variable binding dependent on substitution pattern | Gi/Go coupled, decreases cAMP | Agonist activity with reduced potency |
5-HT6 | Limited data available | Gs coupled, increases cAMP | Insufficient data |
5-HT7 | Limited data available | Gs coupled, increases cAMP | Insufficient data |
The 5-hydroxytryptamine 2A receptor represents the primary target for phenethylamine compounds, with binding typically occurring at the orthosteric site formed by conserved aspartate residues and hydrophobic pocket regions [6]. For fluorinated methoxyphenyl derivatives, the binding mode involves interactions with key transmembrane domains, particularly through the aromatic core engaging with phenylalanine residues in transmembrane segments 6 and 7 [17].
Functional activity measurements reveal that 1-(3-Fluoro-4-methoxyphenyl)ethanamine likely acts as a partial agonist at 5-hydroxytryptamine 2A receptors, consistent with other fluorinated phenethylamine analogues [20]. The compound demonstrates enhanced selectivity for 5-hydroxytryptamine 2 family receptors over other serotonin receptor subtypes, a characteristic attributed to the specific substitution pattern on the aromatic ring [20].
The noradrenergic system represents a secondary but significant target for 1-(3-Fluoro-4-methoxyphenyl)ethanamine, with interactions occurring across multiple adrenergic receptor subtypes [14]. Norepinephrine pathway modulation involves complex mechanisms spanning both central and peripheral nervous system components, with noradrenergic neurons originating from the locus coeruleus projecting to cortical and subcortical regions [32].
Phenethylamine derivatives demonstrate varying degrees of norepinephrine release and reuptake inhibition, with fluorinated analogues showing enhanced selectivity profiles [10]. The compound acts as a substrate for the norepinephrine transporter, facilitating cellular uptake and subsequent vesicular storage through vesicular monoamine transporter 2 interactions [18]. This dual transporter interaction enables both direct synaptic effects and intracellular signaling modulation [33].
Adrenergic Receptor | G-Protein Coupling | Second Messenger | Expected Interaction |
---|---|---|---|
α1A-AR | Gq/11 | IP3/DAG increase | Weak to moderate agonism |
α1B-AR | Gq/11 | IP3/DAG increase | Weak to moderate agonism |
α1D-AR | Gq/11 | IP3/DAG increase | Weak to moderate agonism |
α2A-AR | Gi/Go | cAMP decrease | Inhibitory modulation |
α2B-AR | Gi/Go | cAMP decrease | Inhibitory modulation |
α2C-AR | Gi/Go | cAMP decrease | Inhibitory modulation |
β1-AR | Gs | cAMP increase | Stimulatory activity |
β2-AR | Gs | cAMP increase | Stimulatory activity |
β3-AR | Gs | cAMP increase | Stimulatory activity |
The noradrenergic activation dynamics involve complex feedback mechanisms through presynaptic α2-adrenergic autoreceptors that regulate norepinephrine release [32]. Alpha-1 adrenergic receptors mediate excitatory responses through phospholipase C activation and subsequent protein kinase C signaling cascades [14]. Beta-adrenergic receptor stimulation leads to cyclic adenosine monophosphate elevation and protein kinase A activation, promoting diverse cellular responses including metabolic changes and gene expression modifications [32].
Research indicates that fluorinated phenethylamine compounds exhibit preferential activity at specific adrenergic receptor subtypes, with the 3-fluoro-4-methoxy substitution pattern conferring unique binding characteristics [24]. The compound demonstrates moderate selectivity for dopamine and norepinephrine over serotonin in monoamine release assays, suggesting significant noradrenergic pathway involvement [10].
The trace amine-associated receptor 1 represents a critical modulatory system for 1-(3-Fluoro-4-methoxyphenyl)ethanamine, serving as a primary target for phenethylamine derivatives [8]. Trace amine-associated receptor 1 functions as a G protein-coupled receptor responsive to both endogenous trace amines and synthetic compounds structurally related to classical neurotransmitters [13].
Molecular characterization reveals that trace amine-associated receptor 1 activation involves binding to specific orthosteric sites formed by conserved aspartate residues and hydrophobic pocket regions [27]. The receptor demonstrates remarkable plasticity in accommodating diverse ligand scaffolds, with core binding pockets facilitating recognition of phenethylamine structures through ionic interactions and hydrophobic stabilization [30].
Species | Binding Affinity Range (Ki, nM) | Activation Mechanism | Downstream Effects | Physiological Role |
---|---|---|---|---|
Human TAAR1 | Low to moderate (>1000 nM) | Gs-coupled cAMP elevation | PKA phosphorylation cascades | Immune system modulation |
Rat TAAR1 | Moderate (100-1000 nM) | Gs-coupled cAMP elevation | DAT/NET/SERT modulation | Psychostimulant response mediation |
Mouse TAAR1 | Moderate (100-1000 nM) | Gs-coupled cAMP elevation | Monoamine transporter regulation | Neurotransmitter homeostasis |
Species-specific differences in trace amine-associated receptor 1 binding reflect distinct amino acid sequences in critical transmembrane domains [28]. Human trace amine-associated receptor 1 demonstrates lower affinity for many phenethylamine compounds compared to rodent orthologues, attributed to specific residue differences in transmembrane helices 4 and 7 [28]. These structural variations influence ligand selectivity and functional activity profiles across species [29].
The downstream signaling cascade initiated by trace amine-associated receptor 1 activation involves Gs protein coupling and adenylyl cyclase stimulation, leading to cyclic adenosine monophosphate elevation and protein kinase A activation [9]. This signaling pathway modulates monoamine transporter function through phosphorylation-dependent mechanisms, including transporter internalization and reverse transport facilitation [13].
The fluorine atom in the 3-position of 1-(3-Fluoro-4-methoxyphenyl)ethanamine represents a critical bioisosteric replacement that significantly influences molecular properties and receptor binding characteristics. Research demonstrates that fluorine substitution in aromatic systems produces distinct effects on binding affinity through multiple mechanisms [1] [2].
Fluorinated phenylcyclopropylamines demonstrate that electron-withdrawing substituents, particularly fluorine at the para-position, increase the potency of inhibition against monoamine oxidase enzymes [3]. The electron-withdrawing nature of fluorine facilitates enhanced binding through multiple pathways: increased deprotonated amine ratios at physiological pH, enhanced hydrophobic interactions with enzyme cavities, and accelerated cyclopropane ring opening reactions that are essential for irreversible inhibition [3].
In phenethylamine derivatives, the positioning of fluorine substituents critically determines receptor binding outcomes. Studies of N-benzyl methoxyphenyl (NBOMe) isomers reveal that compounds lacking a 2-methoxy group show markedly decreased potencies at 5-hydroxytryptamine 2A receptors, with fluorinated analogs demonstrating reduced activation compared to their non-fluorinated counterparts [4]. The fluorine atom's interaction with specific receptor residues, particularly through hydrogen bonding with serine-159, provides stabilization energy between -8.5 and -11.5 kilocalories per mole [4].
Progressive fluorination of terminal carbon atoms in 4-alkoxy phenethylamine derivatives produces systematic increases in binding affinity. Monofluorinated compounds demonstrate enhanced potency, while difluorinated analogs show variable effects depending on the specific substitution pattern [5]. Trifluorinated derivatives generally exhibit the highest binding affinities, suggesting optimal electronic modulation of receptor interactions [5].
The bioisosteric replacement of oxygenated functionality with fluorine atoms demonstrates significant variability in lipophilicity effects. Molecular matched-pair analysis reveals that the difference in logarithmic partition coefficient between fluorinated and oxygenated compounds ranges from -1.08 to +1.70, with electron-donating groups generally increasing the lipophilicity difference between oxygenated and fluorinated analogs [1] [2].
Table 1: Fluorine Substituent Effects on Bioisosteric Replacement Strategies
Compound Type | Fluorine Position | Binding Affinity Change | Mechanism | Reference Citation |
---|---|---|---|---|
Fluorinated phenylcyclopropylamines | para-position | Increased (IC50 improvement) | Electron-withdrawing effect accelerates cyclopropane ring opening | [3] |
NBOMe isomers | 2-position (ortho to methoxy) | Markedly decreased potency without 2-methoxy | Hydrogen bonding interactions with S159 stabilize molecule | [4] |
4-Alkoxy phenethylamines | 4-position terminal carbon | Progressive fluorination increased affinity | Balanced lipophilicity and electronic effects | [5] |
Fluorinated benzamides | para-position | 500-fold increase in σ2 affinity | Electronic modulation of receptor interactions | [6] |
Fluorinated sulfonamides | heteroaromatic ring | Enhanced binding to match artesunate | Rigidification enhances binding stability | [7] |
The methoxy substituent at the 4-position of 1-(3-Fluoro-4-methoxyphenyl)ethanamine exerts profound effects on receptor binding kinetics through both electronic and steric mechanisms. Methoxy groups function as electron-donating substituents when positioned para to the phenethylamine chain, enhancing aromatic ring electron density and facilitating receptor recognition [8].
Research on serotonin 2A receptor ligands demonstrates that the 2,5-dimethoxy substitution pattern represents the optimal configuration for psychedelic activity [4]. The 2-methoxy group appears particularly crucial, as removal significantly impacts both in vitro receptor activation and in vivo behavioral responses [4]. NBOMe positional isomers lacking the 2-methoxy group exhibit substantially reduced potencies, with 34H-NBOMe and 35H-NBOMe showing markedly lower efficacies compared to 2-methoxy-containing analogs [4].
Molecular docking studies reveal specific residue interactions that explain positional effects of methoxy groups. The 2-methoxy group forms critical hydrogen bonds with receptor residues, while methoxy groups at other positions may introduce steric hindrance that negatively impacts binding geometry [4]. The interaction energies between methoxy-containing ligands and specific receptor residues demonstrate position-dependent variations, with energy contributions ranging from moderate stabilization to significant destabilization [4].
In sigma receptor systems, electron-donating methoxy groups at the para-position dramatically enhance σ2 receptor affinity while slightly reducing σ1 affinity [6]. The introduction of a para-methoxy group can increase σ2 affinity by 500-fold, resulting in approximately 400-fold selectivity for σ2 over σ1 receptors [6]. This dramatic selectivity shift demonstrates the sensitivity of receptor binding to methoxy group positioning [6].
Studies examining curcuminoid binding to human serum albumin reveal that methoxy group number and positioning significantly influence binding site selectivity [9]. Compounds with multiple methoxy groups demonstrate enhanced binding to site II compared to compounds with fewer methoxy substituents, suggesting that methoxy groups facilitate specific protein-ligand interactions through hydrogen bonding and hydrophobic contacts [9].
Table 2: Methoxy Group Positional Influence on Receptor Binding Kinetics
Position | Binding Kinetics Impact | Receptor Selectivity | Molecular Interaction | Reference Citation |
---|---|---|---|---|
2-position (ortho) | Critical for 5-HT2A receptor activation | Maintained potency equal to 25H-NBOMe | Hydrogen bonding with receptor residues | [4] |
3-position (meta) | Reduced potency in NBOMe isomers | Substantially less potent than 2-substituted | Steric hindrance affects binding geometry | [4] |
4-position (para) | Enhanced affinity with electron-donating effects | Increased σ2 selectivity over σ1 | Electron donation to aromatic system | [6] |
5-position | Negative influence on 5-HT2A affinity | Decreased efficacy compared to 4-position | Distance-dependent electronic effects | [10] |
2,5-dimethoxy pattern | Optimal pattern for psychedelic activity | Preserved across phenethylamine analogs | Synergistic electronic and steric effects | [5] |
The ethylamine side chain length in phenethylamine derivatives represents a critical structural parameter that determines receptor binding affinity, selectivity, and pharmacological activity. Systematic structure-activity relationship studies demonstrate that optimal chain lengths exist for different biological targets, with deviations from optimal lengths resulting in decreased activity [11].
Homologous series analysis reveals that biological activity typically increases to a maximum as alkyl side chains are lengthened, followed by activity decreases as chains are further extended [11]. This pattern reflects the balance between enhanced hydrophobic interactions that improve binding and steric constraints that ultimately limit pocket accommodation [11]. In biochemical assays, extending alkyl chains allows optimal filling of binding pockets and maximizes hydrophobic interactions between ligands and target proteins [11].
Pirenzepine derivatives demonstrate that systematic variation of alkyl chain length produces dramatic changes in muscarinic receptor affinity [12]. The optimal affinity is achieved with decyl chains (ten methylene groups), representing a critical balance between hydrophobic interactions and conformational flexibility [12]. Shorter chains show insufficient hydrophobicity for optimal binding, while longer chains may exceed the capacity of receptor binding sites [12].
Research on amino-polyester lipid nanoparticles reveals that alkyl side chain length critically influences both particle formation and biological activity [13]. Short alkyl chains (1-3 carbons) produce unstable, polydisperse particles with poor messenger ribonucleic acid encapsulation, while medium-length chains (4-9 carbons) yield optimal particle characteristics [13]. Very long chains (greater than 12 carbons) show decreased performance, suggesting optimal length ranges for biological applications [13].
Sphingosine kinase selectivity studies demonstrate that alkyl chain length modulates enzyme isoform selectivity [14]. Compounds with octyl and hexadecyl chains show threefold selectivity for sphingosine kinase 2 over sphingosine kinase 1, while intermediate chain lengths exhibit reduced selectivity [14]. This suggests that specific chain lengths can access distinct binding sites or conformational states that confer isoform selectivity [14].
Cell-based assays reveal that alkyl chain length influences not only binding affinity but also cellular permeability and membrane interactions [15]. Short chains may suffer from insufficient lipophilicity for membrane permeation, while very long chains may have excessive affinity for membrane lipids that hinders cellular entry [15]. The optimal chain length represents a balance between partition coefficient and membrane affinity [15].
Table 3: Ethylamine Side Chain Length Optimization Studies
Chain Length (Carbons) | Binding Affinity Trend | Receptor Kinetics | Pharmacological Profile | Key Finding | Reference Citation |
---|---|---|---|---|---|
1-3 (Short) | Poor affinity, insufficient hydrophobicity | Fast dissociation, weak interactions | Low potency, poor membrane permeation | Insufficient lipophilicity for membrane crossing | [11] |
4-6 (Medium) | Optimal binding for most systems | Balanced association/dissociation | Enhanced potency and selectivity | Optimal balance of potency and selectivity | [12] |
7-9 (Medium-Long) | Maintained high affinity | Strong hydrophobic interactions | Tissue-selective targeting capability | Chain flexibility enables conformational adaptation | [13] |
10-12 (Long) | Peak activity in homologous series | Optimal pocket filling | Maximum therapeutic window | Maximal hydrophobic surface contact | [16] |
13+ (Extended) | Decreased activity due to steric constraints | Slower kinetics, potential steric clash | Reduced bioavailability | Molecular weight limitations reduce permeability | [15] |